molecular formula C11H7ClKNO3 B12670629 Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-52-1

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B12670629
CAS No.: 83817-52-1
M. Wt: 275.73 g/mol
InChI Key: PQULLUAJSYUAIT-UHFFFAOYSA-M
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Description

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (CAS RN: 68698-64-6) is a potassium salt derived from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The compound features a substituted isoxazole core with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxylate moiety at position 2. This structure is synthesized via coupling reactions, as demonstrated in the preparation of its carboxylic acid precursor using reagents like HBTU and DIPEA in DMF . The potassium salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and analytical applications.

Properties

CAS No.

83817-52-1

Molecular Formula

C11H7ClKNO3

Molecular Weight

275.73 g/mol

IUPAC Name

potassium;3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H8ClNO3.K/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12;/h2-5H,1H3,(H,14,15);/q;+1/p-1

InChI Key

PQULLUAJSYUAIT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or water, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is as an intermediate in the synthesis of synthetic penicillins. Specifically, it is involved in the production of cloxacillin, a penicillin antibiotic effective against staphylococcal infections. The synthesis process typically involves hydrolysis to obtain the corresponding carboxylic acid, which can then be converted into acyl halides for further reactions with 6-aminopenicillanic acid to form the desired antibiotic .

Table 1: Synthesis Pathway for Cloxacillin

StepReactionProduct
1Hydrolysis of this compound3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
2Conversion to acyl halide using thionyl chloride3-(2-chlorophenyl)-5-methylisoxazolyl-carbonyl chloride
3Condensation with 6-aminopenicillanic acidCloxacillin

Pharmacological Research

In pharmacological studies, this compound has been evaluated for its efficacy against various pathogens. For instance, derivatives of isoxazole compounds have shown antiplasmodial activity against Plasmodium falciparum, indicating potential use in malaria treatment . The structural modifications of isoxazole derivatives can lead to improved pharmacokinetic properties and enhanced bioactivity.

Case Study: Antiplasmodial Activity

A study involving a series of quinoline-4-carboxamides demonstrated that structural analogs of isoxazole compounds, including those derived from this compound, exhibited moderate potency against Plasmodium falciparum with promising in vivo efficacy in mouse models .

Analytical Chemistry

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in various formulations, making it essential for quality control in pharmaceutical applications. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Table 2: HPLC Analysis Conditions

ParameterSpecification
Column TypeReverse Phase HPLC
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Detection MethodUV or Mass Spectrometry

Mechanism of Action

The mechanism of action of Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS RN: 83817-49-6)
  • Structural Difference : Addition of a fluorine atom at the 6-position of the chlorophenyl ring.
  • Properties: Molecular weight: 293.72 g/mol (vs. 280.71 g/mol for the non-fluorinated analog). LogP: 1.46 (indicating slightly higher lipophilicity than the parent compound) .
  • Applications : Used in reverse-phase HPLC analysis due to its stability and distinct chromatographic profile .
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS RN: 1254966-67-0)
  • Structural Difference : Replacement of the carboxylate group with a chloromethyl substituent and a 4-fluorophenyl ring.
  • Properties :
    • Molecular weight: 225.65 g/mol.
    • Reduced polarity due to the absence of ionic carboxylate.
  • Applications : Likely serves as an intermediate in synthetic organic chemistry .

Functional Group Modifications

Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • Structural Difference : Methyl ester instead of potassium carboxylate.
  • Properties :
    • Higher lipophilicity (LogP ≈ 2.1 estimated) compared to the ionic potassium salt.
    • Lower solubility in aqueous media.
  • Applications : Used in structure-activity relationship (SAR) studies to evaluate ester vs. salt pharmacokinetics .
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide
  • Structural Difference : Carboxylate replaced by a sulfamoylphenyl-ethyl carboxamide group.
  • Enhanced hydrogen-bonding capacity due to sulfonamide and amide groups.

Complex Derivatives with Extended Aromatic Systems

Ethyl 3-(9-chloro-10-oxo-9,10-dihydro-anthracen-9-yl)-5-methylisoxazole-4-carboxylate
  • Structural Difference: Incorporation of an anthraquinone moiety fused to the isoxazole.
  • Properties :
    • Bulky aromatic system increases molecular rigidity.
    • Exhibits edge-to-face π-stacking interactions, relevant to DNA binding.

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) LogP Solubility Profile
Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate 68698-64-6 C12H9ClKNO3 280.71 ~1.2 High in polar solvents
Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 83817-49-6 C11H6ClFKNO3 293.72 1.46 Moderate in methanol
Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Not available C12H10ClNO3 251.67 ~2.1 Low in water
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide Not available C20H19ClN3O4S ~430 ~0.8 Moderate in DMSO

Research Findings and Implications

  • Substituent Effects : Fluorination at the phenyl ring (e.g., 6-fluoro substitution) increases molecular weight and lipophilicity, impacting bioavailability and analytical retention times .
  • Biological Activity: Carboxamide derivatives (e.g., compound 39k in ) exhibit enhanced target engagement due to hydrogen-bonding interactions, while anthraquinone-containing analogs show unique DNA-binding mechanisms .
  • Salt vs. Ester Forms : The potassium salt offers superior aqueous solubility for formulation, whereas methyl/ethyl esters are preferred for membrane permeability in drug discovery .

Biological Activity

Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₈ClN₃O₄
Molecular Weight: 273.65 g/mol
IUPAC Name: this compound

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
  • Receptor Modulation: Interaction with receptors such as the human adenosine A3 receptor (hA3R) has been suggested, which could modulate various physiological processes related to inflammation and immune response .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
  • Anti-inflammatory Properties: The compound's ability to inhibit inflammatory mediators suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameActivity TypeKey Findings
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylateAntimicrobial, Anti-inflammatoryDemonstrated significant inhibition of COX-2 enzyme .
Ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylateAntimicrobialExhibited lower toxicity compared to chlorinated analogs .
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylateAntimicrobialShowed enhanced binding affinity to target enzymes .

Case Studies and Research Findings

  • Antimicrobial Studies: A study evaluating the antimicrobial efficacy of various isoxazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Research: Research focusing on the anti-inflammatory properties revealed that the compound effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines, suggesting its therapeutic potential in conditions like arthritis .

Q & A

Q. What are the established synthetic routes for Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction intermediates be characterized?

The synthesis typically involves cyclization of o-chlorobenzaldehyde oxime with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and potassium salt formation. Key intermediates like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid can be characterized via nuclear magnetic resonance (NMR) spectroscopy for regiochemical confirmation and high-performance liquid chromatography (HPLC) to assess purity. For example, intermediates with structural similarities (e.g., Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate) are analyzed using molecular weight (265.69 g/mol) and CAS RN (97026-71-6) data to validate synthetic steps .

Q. How is the purity and stability of this compound assessed under varying storage conditions?

Purity is evaluated via HPLC with UV detection at 254 nm, while stability studies employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks). Impurity profiling using mass spectrometry (MS) identifies decomposition products, such as free carboxylic acid derivatives, which may form under hydrolytic conditions. Storage at 0–6°C in desiccated environments is recommended to minimize hygroscopic degradation .

Advanced Research Questions

Q. What crystallographic software and methodologies are optimal for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) data can be refined using SHELXL for small-molecule structures, leveraging its robust handling of anisotropic displacement parameters and twinning corrections . For visualization, Mercury CSD enables analysis of π-stacking interactions (e.g., edge-to-face contacts at ~3.3 Å) and puckering parameters using Cremer-Pople coordinates, critical for interpreting steric effects in the isoxazole-chlorophenyl system .

Q. How do structural modifications at the 2-chlorophenyl or methylisoxazole positions influence biological activity?

Structure-activity relationship (SAR) studies on analogs (e.g., Ethyl 3-(9-chloro-10-oxo-anthracenyl)-5-methylisoxazole-4-carboxylate) reveal that substituent electronegativity and steric bulk modulate DNA intercalation or enzyme inhibition. For instance, replacing the 4-carboxylate with a carboxamide group reduced cytotoxicity in glioblastoma models, highlighting the critical role of the carboxylate moiety in bioactivity .

Q. What analytical techniques resolve discrepancies in reported spectral data for this compound?

Contradictions in NMR or infrared (IR) spectra (e.g., carbonyl stretching frequencies) are addressed via DFT calculations (B3LYP/6-311+G(d,p)) to predict vibrational modes and compare with experimental data. Cross-validation with X-ray crystallographic bond lengths (e.g., C=O at 1.21 Å) further resolves ambiguities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like β-lactamases or G-quadruplex DNA. For example, edge-to-face π-stacking interactions with DNA bases (observed in crystallographic studies) correlate with computed binding energies of −8.2 kcal/mol, supporting antitumor mechanisms .

Methodological Guidance

Q. What protocols optimize recrystallization for high-quality single crystals?

Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields diffraction-quality crystals. Seed crystals from analogous structures (e.g., Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate) can template growth, minimizing polymorphism risks .

Q. How are batch-to-batch variations in synthetic yield addressed?

Design of experiments (DoE) with variables like reaction temperature (70–100°C) and catalyst loading (5–10 mol%) identifies optimal conditions via response surface methodology. LC-MS monitors intermediate formation to troubleshoot low yields (<50%) caused by competing side reactions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Discrepancies (e.g., 145–152°C) arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) thermograms distinguish polymorphs, while thermogravimetric analysis (TGA) quantifies solvent content (>0.5% weight loss indicates hydration) .

Q. How to reconcile conflicting bioactivity data in different cell lines?

Cell-specific permeability (e.g., P-glycoprotein efflux in SNB-19 glioblastoma) and metabolic stability assays (e.g., microsomal half-life <30 min) explain variability. Co-administration with efflux inhibitors (e.g., verapamil) can restore activity in resistant lines .

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